molecular formula C20H14CaO6S2 B12660044 Calcium di(naphthalene-2-sulphonate) CAS No. 42781-68-0

Calcium di(naphthalene-2-sulphonate)

Cat. No.: B12660044
CAS No.: 42781-68-0
M. Wt: 454.5 g/mol
InChI Key: XZCJIXJQEJKFHE-UHFFFAOYSA-L
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Description

Calcium di(naphthalene-2-sulphonate) is an organic compound with the molecular formula C20H14CaO6S2. It is a calcium salt of naphthalene-2-sulfonic acid, characterized by the presence of two naphthalene rings each substituted with a sulfonic acid group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium di(naphthalene-2-sulphonate) typically involves the sulfonation of naphthalene followed by neutralization with calcium hydroxide. The general reaction can be summarized as follows:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups, forming naphthalene-2-sulfonic acid.

    Neutralization: The resulting naphthalene-2-sulfonic acid is then neutralized with calcium hydroxide to form calcium di(naphthalene-2-sulphonate).

Industrial Production Methods

In industrial settings, the production of calcium di(naphthalene-2-sulphonate) involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The product is then neutralized in a separate reactor with calcium hydroxide, followed by filtration and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium di(naphthalene-2-sulphonate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced sulfonic groups.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or amines.

Major Products

The major products formed from these reactions include various naphthalene derivatives with modified sulfonic acid groups, which can be further utilized in different chemical processes.

Scientific Research Applications

Calcium di(naphthalene-2-sulphonate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various industrial processes.

Mechanism of Action

The mechanism of action of calcium di(naphthalene-2-sulphonate) involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating reactions and stabilizing intermediates. The compound can also participate in signal transduction pathways by interacting with calcium-binding proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-2-sulfonic acid
  • Calcium naphthalene-2,7-disulphonate
  • Calcium naphthalene-2,6-disulphonate

Uniqueness

Calcium di(naphthalene-2-sulphonate) is unique due to its dual sulfonic acid groups, which enhance its reactivity and binding capacity compared to other naphthalene sulfonates. This makes it particularly useful in applications requiring strong ionic interactions and stability.

Properties

CAS No.

42781-68-0

Molecular Formula

C20H14CaO6S2

Molecular Weight

454.5 g/mol

IUPAC Name

calcium;naphthalene-2-sulfonate

InChI

InChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2

InChI Key

XZCJIXJQEJKFHE-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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